1-((9H-fluoren-9-yl)methyl) 2-methyl (2S,5R)-5-((chlorocarbonyl)oxy)pyrrolidine-1,2-dicarboxylate 1-((9H-fluoren-9-yl)methyl) 2-methyl (2S,5R)-5-((chlorocarbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15873312
InChI: InChI=1S/C22H20ClNO6/c1-28-20(25)18-10-11-19(30-21(23)26)24(18)22(27)29-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-19H,10-12H2,1H3/t18-,19+/m0/s1
SMILES:
Molecular Formula: C22H20ClNO6
Molecular Weight: 429.8 g/mol

1-((9H-fluoren-9-yl)methyl) 2-methyl (2S,5R)-5-((chlorocarbonyl)oxy)pyrrolidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC15873312

Molecular Formula: C22H20ClNO6

Molecular Weight: 429.8 g/mol

* For research use only. Not for human or veterinary use.

1-((9H-fluoren-9-yl)methyl) 2-methyl (2S,5R)-5-((chlorocarbonyl)oxy)pyrrolidine-1,2-dicarboxylate -

Specification

Molecular Formula C22H20ClNO6
Molecular Weight 429.8 g/mol
IUPAC Name 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,5R)-5-carbonochloridoyloxypyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C22H20ClNO6/c1-28-20(25)18-10-11-19(30-21(23)26)24(18)22(27)29-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-19H,10-12H2,1H3/t18-,19+/m0/s1
Standard InChI Key WGVMTBWBFFSFFX-RBUKOAKNSA-N
Isomeric SMILES COC(=O)[C@@H]1CC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)Cl
Canonical SMILES COC(=O)C1CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)Cl

Introduction

1-((9H-fluoren-9-yl)methyl) 2-methyl (2S,5R)-5-((chlorocarbonyl)oxy)pyrrolidine-1,2-dicarboxylate is a complex organic molecule featuring a pyrrolidine ring with multiple functional groups, including a chlorocarbonyl group and a fluorenylmethyl moiety. This compound is notable for its unique structural features and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods ensure the formation of the desired compound with high purity and yield.

Synthesis Steps:

  • Initial Preparation: Formation of the pyrrolidine core.

  • Introduction of Functional Groups: Incorporation of the fluorenylmethyl and chlorocarbonyl groups.

  • Stereochemical Control: Ensuring the correct stereochemistry (2S,5R).

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure and reactivity profile make it an interesting candidate for interaction studies with biological targets.

Potential Biological Targets:

  • Enzymes: Involvement in metabolic processes.

  • Receptors: Potential interaction with specific receptors for therapeutic effects.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-((9H-fluoren-9-yl)methyl) 2-methyl (2S,5R)-5-((chlorocarbonyl)oxy)pyrrolidine-1,2-dicarboxylate. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
1-(9H-fluoren-9-yl)methyl 2-methyl pyrrolidine-1,2-dicarboxylateLacks chlorocarbonyl functionalityDifferent reactivity profile
(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acidPiperidine instead of pyrrolidineDifferent ring structure and properties
(R)-1-(9H-Fluoren-9-yl)methyl 2-methyl pyrrolidine-1,2-dicarboxylic acidSimilar core but different stereochemistryPotentially different biological activities

Research Findings and Future Directions

Further research is necessary to fully elucidate the properties and applications of this compound. Interaction studies with biological targets could provide insights into its therapeutic potential. Techniques such as enzyme assays and receptor binding studies are crucial for determining its biological activities.

Future Research Directions:

  • Biological Assays: To assess interactions with enzymes and receptors.

  • Synthetic Modifications: Exploring modifications to enhance stability or reactivity.

  • Pharmacological Studies: Investigating potential therapeutic applications.

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